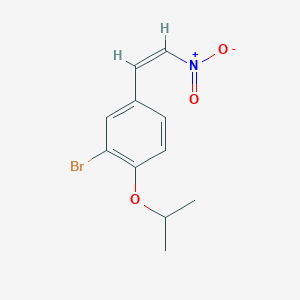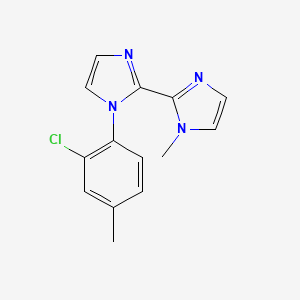
2-bromo-1-isopropoxy-4-(2-nitrovinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-1-isopropoxy-4-(2-nitrovinyl)benzene, commonly known as BNIP, is a chemical compound with potential applications in scientific research. This compound belongs to the family of nitroaromatic compounds and is synthesized through a multi-step process. BNIP has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of BNIP is not fully understood. However, it is believed that BNIP may exhibit its anti-cancer properties through the inhibition of certain enzymes involved in cancer cell growth. Additionally, BNIP may exhibit its antimicrobial properties through the disruption of bacterial cell membranes.
Biochemical and Physiological Effects:
BNIP has been found to exhibit unique biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BNIP has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. BNIP has also been found to exhibit antioxidant properties, which may help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BNIP in lab experiments is its potential anti-cancer properties. This makes it a promising candidate for cancer research. Additionally, BNIP has been found to exhibit antimicrobial properties, making it a potential candidate for research on antimicrobial agents. However, one limitation of using BNIP in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and concentration of BNIP for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on BNIP. One potential direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another potential direction is to explore its antimicrobial properties and potential use as an antimicrobial agent. Additionally, further research is needed to determine the safe dosage and concentration of BNIP for use in lab experiments.
Synthesemethoden
The synthesis of BNIP involves a multi-step process that begins with the reaction of 4-bromoanisole with sodium hydride in the presence of dimethylformamide. This results in the formation of 2-bromo-1-methoxy-4-(2-nitrovinyl)benzene. This intermediate compound is then reacted with isopropyl alcohol and hydrochloric acid to yield the final product, BNIP.
Wissenschaftliche Forschungsanwendungen
BNIP has been found to have potential applications in scientific research. It has been shown to exhibit anti-cancer properties, making it a promising candidate for cancer research. BNIP has also been found to inhibit the growth of certain bacteria, making it a potential candidate for antimicrobial research. Additionally, BNIP has been found to have antioxidant properties, making it a potential candidate for research on oxidative stress.
Eigenschaften
IUPAC Name |
2-bromo-4-[(Z)-2-nitroethenyl]-1-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-8(2)16-11-4-3-9(7-10(11)12)5-6-13(14)15/h3-8H,1-2H3/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCQLSNCTGQALQ-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C\[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopropyl-6-[3-(1H-pyrazol-4-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346721.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5346729.png)

![8-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}-2-methylquinoline oxalate](/img/structure/B5346746.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5346752.png)
![5-(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}vinyl)-3-methyl-4-nitroisoxazole](/img/structure/B5346757.png)
![2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5346761.png)

![3-methyl-8-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5346767.png)
![2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5346774.png)
![methyl 5-ethyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5346782.png)

![4-(diethylamino)benzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346786.png)
![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5346798.png)